(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
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Overview
Description
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends on the desired target compound and the specific reaction conditions required.
Industrial Production Methods
Industrial production of trifluoromethylpyridine derivatives, including (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride, has been increasing steadily due to their demand in agrochemical and pharmaceutical industries . The production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Scientific Research Applications
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and fluorinated pyridines . These compounds share similar chemical structures and properties but may differ in their specific applications and effects.
Uniqueness
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride is unique due to its specific trifluoromethyl group and the position of this group on the pyridine ring. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10ClF3N2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
KSBPCNXMVVFOSR-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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